1H-Pyrrole-2,4-dicarbaldehyde

porphyrinoid synthesis N-confused porphyrin MacDonald 3+1 condensation

1H-Pyrrole-2,4-dicarbaldehyde (CAS 23999-91-9, also referred to as 2,4-diformylpyrrole) is a bifunctional heterocyclic building block consisting of a pyrrole ring substituted with aldehyde groups at the 2- and 4-positions. This α,β-dicarbonyl arrangement enables the compound to serve as a key intermediate in the synthesis of linear and cyclic oligopyrroles, porphyrinoid macrocycles, and Schiff-base ligands for metal coordination.

Molecular Formula C6H5NO2
Molecular Weight 123.11 g/mol
Cat. No. B15250959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-2,4-dicarbaldehyde
Molecular FormulaC6H5NO2
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC1=C(NC=C1C=O)C=O
InChIInChI=1S/C6H5NO2/c8-3-5-1-6(4-9)7-2-5/h1-4,7H
InChIKeyAQGHRKDJMJXRLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrole-2,4-dicarbaldehyde Procurement Guide: Core Properties and Compound Class Context for Informed Sourcing


1H-Pyrrole-2,4-dicarbaldehyde (CAS 23999-91-9, also referred to as 2,4-diformylpyrrole) is a bifunctional heterocyclic building block consisting of a pyrrole ring substituted with aldehyde groups at the 2- and 4-positions [1]. This α,β-dicarbonyl arrangement enables the compound to serve as a key intermediate in the synthesis of linear and cyclic oligopyrroles, porphyrinoid macrocycles, and Schiff-base ligands for metal coordination [1]. The presence of two distinct aldehyde environments—one adjacent to the NH (2-position) and one at the β-position (4-position)—imparts regioselective reactivity that distinguishes it from isomeric pyrrole dicarbaldehydes . Its unsubstituted 3- and 5-positions preserve sites for further electrophilic functionalization, a feature that is lost in 3,5-disubstituted analogs frequently encountered in the literature [2].

Why 1H-Pyrrole-2,4-dicarbaldehyde Cannot Be Replaced by Its 3,5-Disubstituted or Regioisomeric Analogs Without Verifying Critical Reactivity Parameters


The pyrrole dicarbaldehyde scaffold is highly sensitive to both the substitution pattern on the heterocycle and the position of the formyl groups. The 3,5-dichloro and 3,5-dimethyl derivatives—while structurally related—exhibit dramatically altered electronic character and steric profiles that directly impact reaction yields, regioselectivity, and downstream product purity [1]. Similarly, the 2,5-regioisomer follows a fundamentally different reaction pathway with nitrogen nucleophiles, producing imine tautomers that are incompatible with applications requiring the 3H-pyrrole architecture accessible from the 2,4-isomer . Because procurement decisions based solely on in-class membership ignore these quantifiable reactivity differences, the following evidence is provided to enable compound-specific selection grounded in empirical data rather than heuristic substitution.

1H-Pyrrole-2,4-dicarbaldehyde: Quantified Differentiation Evidence Against Closest Analogs and Regioisomers


N-Confused Porphyrin Cyclization Yield: 5-Alkyl Substitution Increases Isolated Yield by 3.3- to 3.8-Fold Over the Unsubstituted Parent

In a direct head-to-head comparison, the unsubstituted diformylpyrrole 13a (1H-pyrrole-2,4-dicarbaldehyde) was condensed with tripyrrane dicarboxylic acid 12 under identical 1% TFA-CH₂Cl₂ conditions followed by 0.1% FeCl₃ oxidation, yielding the hexaalkyl N-confused porphyrin 14a in only 16% isolated yield. In contrast, the 5-ethyl-substituted analog 13b produced the corresponding heptaalkyl porphyrin 14b in 53–61% isolated yield under the same protocol [1]. This 37–45 percentage-point yield differential demonstrates that the unsubstituted parent is markedly inferior for this specific macrocyclization; users targeting N-confused porphyrins should select the 5-alkyl analog unless the unsubstituted product is structurally required.

porphyrinoid synthesis N-confused porphyrin MacDonald 3+1 condensation

Regioselective Imine Formation: Pyrrole-2,4-dicarbaldehydes React with Aniline Preferentially at the 4-Formyl Group, While 2,5-Isomers Follow a Divergent Pathway

When pyrrole-2,4-dicarbaldehydes are treated with aniline, the reaction proceeds with preferential condensation at the 4-CHO group, allowing stepwise bis-imine formation only upon addition of excess aniline. By contrast, pyrrole-2,5-dicarbaldehydes and pyrrole-2-carboxaldehyde produce 1H-pyrrolylmethylenimines that do not furnish the 3H-pyrrole bis-imine architecture . This fundamental difference in regiochemical outcome means the 2,4-isomer uniquely enables the synthesis of 3H-pyrrole bis-imines—a structural motif required in certain tetrapyrrole and expanded porphyrin constructs—while the 2,5-isomer cannot access this product class.

Schiff-base chemistry regioselectivity imine ligands

Synthetic Accessibility via Pyrrole-2,4-dicarbonitrile Reduction: A One-Step Precursor Route Not Universally Available to Other Dicarbaldehyde Isomers

Pyrrole-2,4-dicarbonitrile can be synthesized in a single step from pyrrole using chlorosulfonyl isocyanate, and subsequent reduction furnishes 1H-pyrrole-2,4-dicarbaldehyde [1]. This two-step sequence from the parent heterocycle represents a distinct synthetic entry that is not directly transferable to the 2,5-dicarbaldehyde isomer, for which the corresponding 2,5-dicarbonitrile is not accessible via the same Vilsmeier-Haack modification. While isolated yields for the reduction step are not reported in the primary communication, the availability of a well-characterized dinitrile precursor provides a quality-control checkpoint (IR, ¹³C NMR of the nitrile) that is absent for direct formylation routes, potentially simplifying purity verification in procurement specifications.

synthetic methodology nitrile reduction pyrrole functionalization

Retention of Unsubstituted 3- and 5-Positions Enables Sequential Electrophilic Functionalization That 3,5-Disubstituted Analogs Cannot Replicate

The parent 1H-pyrrole-2,4-dicarbaldehyde possesses free 3- and 5-positions, whereas the commonly cited analogs 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde and 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde have these sites blocked [1][2]. This structural distinction is critical because further electrophilic substitution (halogenation, nitration, acylation) can proceed at the 5-position—the most electron-rich site in the pyrrole ring—only in the unsubstituted parent. In the 3,5-dichloro analog, reactions with secondary amines instead lead to nucleophilic displacement of the 5-chloro substituent rather than electrophilic attack, fundamentally altering the accessible derivative space [1]. Users needing to install additional functionality at the 3- or 5-position post-dicarbaldehyde procurement must therefore select the unsubstituted parent.

electrophilic substitution pyrrole functionalization building-block versatility

1H-Pyrrole-2,4-dicarbaldehyde: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Synthesis of 3H-Pyrrole Bis-Imine Ligands and Macrocycles Requiring the 2,4-Connectivity

For research groups constructing bis-imine ligands that rely on the 3H-pyrrole tautomeric form—including precursors to expanded porphyrins and non-natural corrinoid systems—1H-pyrrole-2,4-dicarbaldehyde is the only isomer that delivers the requisite product architecture. The 2,5-isomer yields 1H-pyrrolylmethylenimines that cannot access this tautomeric state . Procurement of the 2,4-isomer is therefore mandatory for these synthetic programs, regardless of cost or availability considerations.

Elaboration to Fully Substituted Pyrroles via Sequential Electrophilic Functionalization

When the synthetic route requires post-purchase functionalization at the 3- or 5-position—e.g., halogenation to install a reactive handle, or acylation to tune electronic properties—the unsubstituted parent compound is the only viable choice. The 3,5-dichloro and 3,5-dimethyl analogs have these positions permanently occupied, and further reaction occurs through nucleophilic displacement or radical pathways that are mechanistically distinct and product-divergent from direct electrophilic substitution [1][2]. Researchers planning multi-step divergent syntheses should source the parent dialdehyde to preserve maximum downstream flexibility.

N-Confused Porphyrin Synthesis Where 5-Substitution Is Intolerable to the Target Structure

Although the unsubstituted diformylpyrrole gives only 16% isolated yield in the 3+1 condensation to N-confused porphyrins—compared to 53–61% for the 5-ethyl analog [3]—there are structural targets where a 5-alkyl substituent cannot be accommodated due to steric clashes in the final macrocycle or altered photophysical properties. In these niche cases, the lower yield must be accepted as the cost of accessing the required unsubstituted porphyrinoid. Procurement decisions should incorporate this yield-versus-structure trade-off explicitly.

Quality-Controlled Dialdehyde Generation via Stable Dinitrile Intermediate

For laboratories requiring the dialdehyde in high purity but lacking immediate access to rigorously anhydrous storage conditions, purchasing pyrrole-2,4-dicarbonitrile (CAS 74023-87-3) and performing the reduction in-house offers a strategy to mitigate aldehyde oxidation during shipping and storage. This dinitrile-to-dialdehyde route, established by Barnett et al. [4], is unique to the 2,4-substitution pattern and provides an analytical handle (nitrile IR stretch, ¹³C resonance) for identity confirmation prior to the final reduction step.

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